2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole

Analytical Chemistry Synthetic Chemistry Quality Control

Obtain the specific trisubstituted benzimidazole required for your research. 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) is a precisely differentiated chemical tool, not interchangeable with common analogs. - Unique C2-Cl leaving group enables reliable nucleophilic aromatic substitution and cross-coupling for library synthesis. - Defined C5-methyl and N1-ethyl pattern provides a specific probe for SAR studies, ensuring experimental reproducibility. - Supplied with certified 97% purity to guarantee accurate stoichiometry for your critical synthetic transformations.

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
CAS No. 58533-16-7
Cat. No. B12822067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole
CAS58533-16-7
Molecular FormulaC10H11ClN2
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)C)N=C1Cl
InChIInChI=1S/C10H11ClN2/c1-3-13-9-5-4-7(2)6-8(9)12-10(13)11/h4-6H,3H2,1-2H3
InChIKeyHTEZHORGPQNHRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) Procurement Guide: Physical & Chemical Profile


2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) is a trisubstituted benzimidazole heterocycle with the molecular formula C10H11ClN2 and a molecular weight of 194.66 g/mol . It features a chlorine atom at the 2-position, an ethyl group at the 1-position, and a methyl group at the 5-position on the fused benzene-imidazole core . This specific substitution pattern distinguishes it from other benzimidazole derivatives and influences its physicochemical properties, including a calculated density of 1.22 g/cm³ and a calculated boiling point of 329.9 °C . The compound is typically available as a solid with a purity of 97% or higher and is classified as a hazardous substance with associated GHS06 toxicity warnings . It is primarily used as a research chemical and synthetic intermediate in the development of more complex pharmaceutical or agrochemical agents.

Why 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) Cannot Be Interchanged with Other Benzimidazole Derivatives


While many benzimidazole derivatives share a common core, the specific trisubstitution pattern of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole creates a unique chemical and physical profile that is not interchangeable with its close analogs. Substituting the compound with a des-chloro analog (e.g., 1-ethyl-5-methyl-1H-benzo[d]imidazole) fundamentally alters the electronic properties and reactivity of the imidazole ring, particularly at the 2-position . Similarly, the presence or absence of the 5-methyl group significantly impacts the compound's lipophilicity and potential for further functionalization . Even a seemingly minor change, such as the positional isomer 2-chloro-1-ethyl-1H-benzo[d]imidazole (lacking the 5-methyl group), results in a different CAS registry number (58533-15-6) and a lower molecular weight (180.63 g/mol), confirming a distinct chemical entity . These structural variations directly translate to differences in physical properties like melting point, solubility, and toxicity profiles, making the specific compound essential for research reproducibility and predictable synthetic outcomes.

Quantitative Differentiation of 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) vs. Closest Analogs


Molecular Weight Differentiation vs. Des-Methyl Analog (CAS 58533-15-6)

The molecular weight of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is 194.66 g/mol, which is 14.03 g/mol higher than that of its des-methyl analog, 2-chloro-1-ethyl-1H-benzo[d]imidazole (CAS 58533-15-6, MW 180.63 g/mol) . This difference corresponds to the mass of a methyl group (-CH3) and is a critical parameter for identity verification by mass spectrometry (MS) and for stoichiometric calculations in synthesis.

Analytical Chemistry Synthetic Chemistry Quality Control

Molecular Weight Differentiation vs. Des-Chloro Analog (CAS 17582-97-7)

The target compound (MW 194.66 g/mol) has a molecular weight that is 34.44 g/mol higher than its des-chloro analog, 1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 17582-97-7, MW 160.22 g/mol) . This difference, corresponding to the substitution of a hydrogen atom (1.01 g/mol) with a chlorine atom (35.45 g/mol), is a definitive marker for distinguishing the two compounds via mass spectrometry.

Analytical Chemistry Medicinal Chemistry Pharmacology

Toxicity Profile and Hazard Classification vs. Other Benzimidazole Building Blocks

2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is classified with GHS06 (acute toxicity) and carries hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) . This is a more severe acute toxicity profile than many other common benzimidazole building blocks, such as 2-chloro-1-ethyl-1H-benzo[d]imidazole, which is typically associated with milder hazard statements like H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Safety Assessment Chemical Handling Regulatory Compliance

Optimal Use Cases for 2-Chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole (CAS 58533-16-7) Based on Differentiated Evidence


Synthesis of Complex Benzimidazole Derivatives via C2-Chlorine Functionalization

The primary application of 2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole is as a key synthetic intermediate. The chlorine atom at the 2-position serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a handle for transition metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse functional groups (amines, aryl groups, etc.) to generate libraries of novel compounds for drug discovery or materials science . The distinct molecular weight and purity profile of this specific compound ensures accurate stoichiometry and reproducible yields in these subsequent transformations.

Analytical Method Development and Reference Standard Procurement

Due to its well-defined molecular weight (194.66 g/mol) and specific substitution pattern, this compound is ideal for use as an analytical reference standard. Its distinct mass spectrometry signature allows it to be used as a calibrant or internal standard for quantifying related benzimidazole derivatives in complex mixtures . Its availability in high purity (97%) supports its use in developing robust HPLC and GC-MS methods for quality control in chemical manufacturing or environmental analysis.

Structure-Activity Relationship (SAR) Studies in Benzimidazole-Based Drug Discovery

In medicinal chemistry, this compound is a valuable tool for probing SAR. By comparing its biological activity (or lack thereof) to that of its close analogs—such as the des-methyl, des-chloro, or positional isomers—researchers can deconvolute the contribution of each substituent to a given pharmacological effect . Its unique combination of an N-ethyl group, a C5-methyl group, and a C2-chlorine provides a specific point of comparison for evaluating how these modifications impact target binding, metabolic stability, or physicochemical properties like lipophilicity.

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